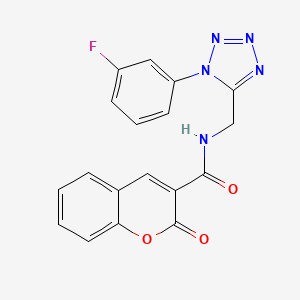

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a tetrazole ring system. The coumarin moiety is substituted at the 3-position with a carboxamide group, which is further linked to a 1-(3-fluorophenyl)-1H-tetrazol-5-ylmethyl substituent.

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN5O3/c19-12-5-3-6-13(9-12)24-16(21-22-23-24)10-20-17(25)14-8-11-4-1-2-7-15(11)27-18(14)26/h1-9H,10H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPWJODXQDHOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The chromene moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The fluorophenyl and tetrazole moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the fluorophenyl or tetrazole rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features several notable structural components:

- Tetrazole Ring : Known for its biological activity, the tetrazole moiety allows for interaction with various biological targets.

- Chromene Structure : The chromene part contributes to the compound's potential pharmacological properties.

Synthesis Overview

The synthesis typically involves multiple steps:

- Formation of the Tetrazole Ring : Achieved through cycloaddition reactions involving azides and nitriles.

- Pechmann Condensation : This reaction forms the chromene structure by reacting phenols with β-ketoesters in acidic conditions.

- Final Coupling : The final product is obtained by combining the tetrazole derivative with the chromene component under controlled conditions.

Scientific Research Applications

This compound has several significant applications across different domains:

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exhibits potential anticancer properties. It may modulate pathways involved in cancer cell proliferation and apoptosis.

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Material Science

- Fluorescent Materials : The unique structure allows it to be utilized in developing fluorescent materials for sensors and imaging applications.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers evaluated the anticancer activity of this compound against various cancer cell lines. Results indicated significant growth inhibition percentages (e.g., over 70% inhibition in certain lines), suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce cytokine levels in vitro. This positions it as a promising candidate for further development in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Modified Substituents

Compound 169 : 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide () shares the coumarin-carboxamide scaffold but replaces the tetrazole with a 1,2,3-triazole ring. The 4-chlorobenzyl group on the triazole and the 4-fluorophenethyl amide side chain differ from the target compound’s 3-fluorophenyl-tetrazole system.

- Key Differences: Triazole vs. Substituent Effects: The 4-fluorophenethyl group in Compound 169 may enhance membrane permeability due to its extended alkyl chain, whereas the target compound’s compact 3-fluorophenyl-tetrazole moiety could favor target binding via π-π stacking or dipole interactions.

Tetrazole-Containing Pharmaceuticals

Losartan and Valsartan (): These angiotensin II receptor blockers (ARBs) feature tetrazole rings attached to biphenyl or imidazole cores.

- Structural Parallels :

- Tetrazole Role : Both losartan and the target compound utilize tetrazole as a bioisostere for carboxylic acids, enhancing bioavailability and receptor affinity .

- Divergent Cores : Losartan’s imidazole core and biphenyl system optimize binding to angiotensin receptors, whereas the coumarin core in the target compound may confer fluorescence properties or alternative enzyme interactions.

Pyrazole-Based Carboxamides

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (–4): This pyrazole derivative shares a fluorophenyl group and carboxamide linkage but lacks the coumarin system.

- Pharmacokinetic Implications :

- Pyrazole vs. Tetrazole : Pyrazole’s lower nitrogen content reduces polarity, likely increasing logP (predicted ~3.5 vs. target compound’s ~2.8) and enhancing blood-brain barrier penetration .

- Cyclohexylmethyl Group : This bulky substituent may improve metabolic stability but reduce aqueous solubility compared to the target compound’s tetrazolylmethyl group.

Fluorophenyl-Substituted Heterocycles

EP 4 374 877 A2 Compound (): Features a pyridopyridazine core with a 3-fluorophenylmethyl group and a trifluoromethyl furan-carboxamide.

- The 3-fluorophenyl group is conserved, suggesting shared strategies for modulating lipophilicity and dipole interactions .

Comparative Data Table

Research Findings and Implications

- Tetrazole Advantages : The target compound’s tetrazole group likely improves solubility and binding affinity over triazole or pyrazole analogs, as seen in losartan’s clinical success .

- Fluorophenyl Impact : The 3-fluorophenyl group balances lipophilicity and electronic effects, a strategy mirrored in EP 4 374 877 A2’s design .

- Coumarin Core : Unlike imidazole or pyridopyridazine systems, the coumarin scaffold may enable fluorescence-based tracking in biological systems, a unique advantage for mechanistic studies.

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that integrates a tetrazole moiety with a chromene structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features the following structural components:

- Tetrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- 3-Fluorophenyl Group : This substitution is significant for enhancing the biological efficacy of the compound through electronic effects.

- Chromene Backbone : This structure is often associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, similar to other tetrazole derivatives which have shown potential as anti-inflammatory agents.

- Modulation of Cell Signaling : It may interact with signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

1. Anti-inflammatory Properties

Research indicates that compounds containing tetrazole groups exhibit significant anti-inflammatory effects. The presence of the 3-fluorophenyl group enhances these properties by modulating metabolic pathways involved in inflammation.

2. Anticancer Activity

Studies have demonstrated that similar compounds within the chromene family can induce apoptosis in cancer cells. For instance, derivatives have been shown to increase the Bax/Bcl-2 ratio, leading to enhanced caspase-dependent apoptosis in colorectal cancer cell lines . The proposed mechanism involves oxidative stress induction and inhibition of survival signaling pathways (e.g., Notch-AKT) in cancer cells .

Research Findings

A summary of relevant studies on related compounds highlights their biological activities:

Case Studies

Several case studies have explored the effects of related compounds on various biological systems:

- In Vitro Studies : Compounds similar to this compound have been tested against breast cancer cell lines (MCF-7), showing significant cytotoxicity and inhibition of cell proliferation.

Q & A

Q. What are the optimal synthetic routes for preparing N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : A two-step approach is commonly employed: (i) Tetrazole Formation : React 3-fluorophenylamine with sodium azide and trimethyl orthoformate under acidic conditions to generate the 1-(3-fluorophenyl)-1H-tetrazole core. (ii) Coupling with Coumarin Carboxamide : Use a nucleophilic substitution reaction between 5-(chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole and 2-oxo-2H-chromene-3-carboxamide. Key Conditions :

- Solvent: PEG-400 or DMF for polar aprotic environments .

- Catalyst: Bleaching Earth Clay (pH 12.5) enhances reaction efficiency .

- Temperature: 70–80°C for 1–3 hours, monitored by TLC for completion .

Yield Optimization : Adjust stoichiometry (1.1:1 molar ratio of alkylating agent to tetrazole) to minimize byproducts .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify substituents via chemical shifts. For example:

- The 3-fluorophenyl group shows aromatic protons at δ 6.69–7.29 ppm (meta-fluorine deshielding) .

- The tetrazole methylene (CH₂) appears as a singlet near δ 3.89 ppm .

- IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and tetrazole (N-H stretch at ~3400 cm⁻¹) functionalities .

- HPLC Purity Analysis : Use a C18 column with UV detection at 254 nm; target ≥95% purity .

Q. What strategies mitigate poor aqueous solubility of this compound during biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilization to maintain compound stability .

- Prodrug Modification : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide nitrogen, reversible under physiological conditions .

- Nanoparticle Encapsulation : Employ PLGA or lipid-based carriers to enhance bioavailability .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of the tetrazole-methylcoumarin coupling step?

- Methodological Answer : Regioselectivity is controlled by:

- Solvent Polarity : Polar aprotic solvents (DMF, PEG-400) favor SN2 mechanisms, ensuring methylene linkage between tetrazole and coumarin .

- Base Selection : K₂CO₃ (1.2 equiv) minimizes side reactions like O-alkylation of the coumarin oxygen .

- Catalyst Role : Acidic clays (e.g., Bleaching Earth Clay) stabilize transition states, reducing competing pathways .

Troubleshooting : If undesired isomers form (e.g., N2 vs. N1 alkylation), use column chromatography (silica gel, ethyl acetate/hexane) for separation .

Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected ¹³C NMR peaks)?

- Methodological Answer :

- DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups to assign ambiguous carbons (e.g., distinguishing coumarin carbonyls from tetrazole carbons) .

- HSQC/HMBC : Map proton-carbon correlations to confirm connectivity, especially for overlapping signals in aromatic regions .

- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and bond angles .

Q. How does the 3-fluorophenyl substituent impact biological activity compared to other halogenated analogs?

- Methodological Answer : Conduct Structure-Activity Relationship (SAR) Studies :

- Synthetic Variation : Replace 3-fluorophenyl with Cl, Br, or CF₃ groups using analogous coupling methods .

- Assay Design : Test analogs for target binding (e.g., kinase inhibition) and logP values (HPLC-measured) to correlate hydrophobicity with activity .

- Findings : Fluorine’s electronegativity enhances dipole interactions in hydrophobic pockets, improving affinity over bulkier halogens .

Q. What stability challenges arise under physiological pH, and how are they addressed?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC:

- Instability in Acidic pH : Hydrolysis of the tetrazole ring occurs below pH 3.0 .

- Mitigation : Formulate enteric-coated tablets or use buffered solutions (pH 6.8) for in vitro assays .

Q. How can researchers optimize HPLC methods to separate enantiomeric impurities?

- Methodological Answer :

- Chiral Stationary Phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase .

- Detection : UV at 220 nm for maximum sensitivity to chiral centers.

- Validation : Ensure resolution (Rs > 1.5) and precision (%RSD < 2.0) per ICH guidelines .

Data Contradiction Analysis

Q. Why might synthetic yields vary between batches despite identical protocols?

- Methodological Answer :

- Trace Metal Contamination : Residual metals (e.g., Fe³⁺) in solvents catalyze side reactions; use chelating agents (EDTA) during workup .

- Moisture Sensitivity : Tetrazole intermediates are hygroscopic; employ anhydrous conditions and molecular sieves .

- Catalyst Activation : Ensure Bleaching Earth Clay is freshly calcined (500°C, 2 hr) to restore acidic sites .

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform RNA-seq or proteomics to identify differential target expression (e.g., overexpression of efflux pumps in resistant lines) .

- Pharmacokinetic Variability : Measure intracellular accumulation via LC-MS/MS; low levels in certain lines may explain reduced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.